5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
Description
The compound 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one (CAS: 618081-43-9) is a brominated indolinone-thiazolidinone hybrid. Its structure features a 5-bromo-2-oxoindolin-3-ylidene core fused to a 2-thioxothiazolidin-4-one moiety, with a pentyl group at position 1 of the indolinone and a 3-ethoxypropyl substituent at position 3 of the thiazolidinone (Figure 1) .
Properties
CAS No. |
618073-44-2 |
|---|---|
Molecular Formula |
C21H25BrN2O3S2 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O3S2/c1-3-5-6-10-23-16-9-8-14(22)13-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-7-12-27-4-2/h8-9,13H,3-7,10-12H2,1-2H3/b18-17- |
InChI Key |
YPJHRHNULXVJSJ-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOCC)/C1=O |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOCC)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and various brominating agents. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Condensation: Combining the indole and thiazolidinone moieties under acidic or basic conditions.
Alkylation: Introducing the ethoxypropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure proper reaction progression.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as sodium iodide (NaI) for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may produce various halogenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indolinone Ring
The bromo-substituted indolinone core is critical for bioactivity. Analogs with alternative substituents or ring systems include:
- 5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS: N/A): Incorporates a benzodioxole group instead of indolinone, yielding a higher melting point (>260°C) and moderate synthesis yield (70%) .
Table 1: Indolinone Substituent Comparisons
Alkyl Chain Modifications
The pentyl and 3-ethoxypropyl groups influence solubility and pharmacokinetics. Key analogs include:
- 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one (CAS: 618077-51-3): A bulkier 2-ethylhexyl group increases MW to 523.55 g/mol, which may affect membrane permeability .
Table 2: Alkyl Chain Comparisons
Thiazolidinone Substituent Effects
Variations in the thiazolidinone substituents modulate electronic and steric properties:
- (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (CAS: N/A): A 3-fluorobenzylidene group enhances anticancer activity in preclinical models .
- 3-(2-(Dimethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one: A dimethylaminoethyl group improves solubility, with a synthesis yield of ~50% .
Table 3: Thiazolidinone Substituent Comparisons
Biological Activity
5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazolidinone ring and an indoline moiety, which are known to influence biological activity. The presence of a bromine atom and a thioxo group in its structure suggests potential reactivity that may enhance its pharmacological properties. The molecular formula for this compound is C21H25BrN2O3S2, with a molecular weight of approximately 495.5 g/mol.
Biological Activities
Research indicates that compounds with thiazolidinone and indoline structures exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Similar compounds have demonstrated anticancer effects, indicating that 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one could also have potential as an anticancer agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction could alter their activity, leading to various biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Primary Activity |
|---|---|---|
| 5-(5-Bromoindole) | Brominated Indole | Antifungal |
| Pioglitazone | Thiazolidinedione | Antidiabetic |
| Indole-3-carbinol | Indole | Anticancer |
The combination of both thiazolidinone and indoline structures in this compound may confer distinct pharmacological properties not found in others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
